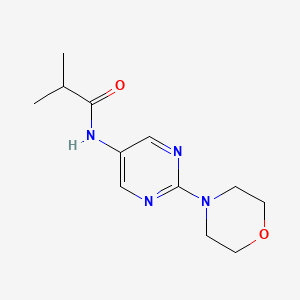

N-(2-morpholinopyrimidin-5-yl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-9(2)11(17)15-10-7-13-12(14-8-10)16-3-5-18-6-4-16/h7-9H,3-6H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKTXZSMMNVNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CN=C(N=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)isobutyramide involves several steps. Typically, the preparation starts with the formation of the pyrimidine ring, followed by the introduction of the morpholine group. The final step involves the addition of the isobutyramide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)isobutyramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Biological Activities

The biological activities of N-(2-morpholinopyrimidin-5-yl)isobutyramide are diverse, with significant implications for therapeutic applications. Key areas include:

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated with lipopolysaccharides (LPS). This inhibition suggests a mechanism through which this compound may reduce inflammatory responses at a molecular level .

Antitumor Activity

Recent studies have shown that this compound possesses significant antitumor activity against various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.1 |

| HepG2 (Liver Cancer) | 10.3 |

| HCT-116 (Colon Cancer) | 20.4 |

These findings indicate its potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms of action against tumor proliferation .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases like Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .

Case Studies

Several case studies have highlighted the applications of this compound:

-

Study on Inflammatory Response :

- Researchers observed that treatment with this compound significantly reduced pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential utility in treating inflammatory diseases.

- Anticancer Efficacy :

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)isobutyramide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory pathways. For example, it can inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are key mediators of inflammation .

Comparison with Similar Compounds

Aliphatic Amides ()

describes aliphatic amides such as N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6) , which share the isobutyramide functional group but lack the pyrimidine-morpholine framework. Key differences include:

| Property | N-(2-Morpholinopyrimidin-5-yl)Isobutyramide | N-(2-methylbutyl)isobutyramide (C5) | N-(3-methylbutyl)isobutyramide (C6) |

|---|---|---|---|

| Core Structure | Pyrimidine-morpholine | Linear aliphatic chain | Linear aliphatic chain |

| Molecular Weight | ~265.3 g/mol (estimated) | ~171.2 g/mol | ~171.2 g/mol |

| Volatility | Likely low (due to aromatic rings) | High (volatiles in insect pheromones) | High |

| Biological Role | Kinase inhibition (hypothesized) | Pheromone signaling in Bactrocera spp. | Pheromone signaling |

- Functional Implications: While the aliphatic amides in function as volatile pheromones in insects, the pyrimidine-morpholine structure of the target compound suggests non-volatile, target-specific bioactivity, such as enzyme inhibition.

Sulfonamide-Pyrimidine Derivatives ()

details N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide , a structurally complex sulfonamide-pyrimidine derivative. Comparisons include:

- In contrast, the isobutyramide group in the target compound may favor hydrogen bonding with kinases. The higher molecular weight of the sulfonamide derivative (590.55 g/mol vs. ~265.3 g/mol) could reduce bioavailability, a critical factor in drug design.

Biological Activity

N-(2-morpholinopyrimidin-5-yl)isobutyramide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Cell Signaling Modulation : this compound has been implicated in modulating signaling pathways associated with inflammation and cancer progression. Its ability to inhibit specific kinases makes it a candidate for targeting cancer cell proliferation .

3. Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

4.1 Antitumor Activity

Recent studies have evaluated the antitumor effects of this compound against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 5.1 μM to 20.4 μM, indicating its potential as a therapeutic agent in oncology .

4.2 Anti-inflammatory Mechanisms

In vitro studies using RAW 264.7 macrophage cells showed that this compound effectively reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA levels upon stimulation with lipopolysaccharides (LPS). These findings suggest that the compound may serve as a novel anti-inflammatory agent by modulating inflammatory responses at the molecular level .

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its mechanisms of action through enzyme inhibition and modulation of signaling pathways highlight its potential therapeutic applications in treating neurodegenerative diseases and various cancers. Continued research into this compound may lead to significant advancements in pharmacotherapy.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., morpholine substitution at pyrimidin-2-yl) via - and -NMR. Key peaks include morpholine’s δ 3.6–3.8 ppm (N–CH) and pyrimidine protons at δ 8.0–9.0 ppm.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (e.g., 95:5 water/acetonitrile) to assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ion).

Quality Control : Implement in-process checks (TLC monitoring) and batch-wise analytical validation .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus

Contradictions in bioactivity (e.g., varying IC values) may arise from:

- Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines like the NIH Assay Guidance Manual.

- Target Selectivity : Perform counter-screens against related enzymes/proteins to rule off-target effects.

- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical methods (e.g., ANOVA for inter-study comparisons).

Example : If conflicting kinase inhibition data emerge, validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What experimental strategies are recommended to establish structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

Scaffold Modifications : Synthesize analogs with variations in:

- Morpholine ring (e.g., piperazine or thiomorpholine substitution).

- Isobutyramide group (e.g., bulkier tert-butyl or polar acetyl substituents).

Biological Testing : Evaluate analogs in dose-response assays (e.g., enzyme inhibition, cell viability).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide SAR.

Case Study : Pyrimidine derivatives with 4-amino substitutions showed enhanced activity in related compounds, suggesting similar modifications here may improve potency .

How can researchers address low yields in the final amidation step?

Q. Advanced Research Focus

- Catalyst Screening : Test coupling agents (e.g., HATU vs. DCC) or catalysts (e.g., DMAP).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) often improve reactivity.

- Temperature Control : Elevated temperatures (40–60°C) may accelerate reaction rates but risk side products.

- Workup Adjustments : Use acid/base extraction to remove unreacted starting materials.

Troubleshooting : If yields remain low, consider protecting group strategies (e.g., Boc for amines) to prevent side reactions .

What methodologies ensure compound stability during long-term storage and experimental use?

Q. Basic Research Focus

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.

- Storage Conditions : Store lyophilized solids at -20°C under inert atmosphere (argon). For solutions, use anhydrous DMSO and avoid freeze-thaw cycles.

- In-Use Stability : Assess degradation under assay conditions (e.g., PBS at 37°C for 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.